Aluminum chloride hydrate
Description
Historical Context and Evolution of Aluminum Chemistry
The history of aluminum chemistry is a compelling narrative that stretches from antiquity to modern industrial society. While the metal itself remained undiscovered for most of human history, its compounds were utilized for centuries. The earliest known use of an aluminum compound, alum (a class of aluminum sulfate (B86663) salts), dates back to the 5th century BCE, where it was extensively used by ancient civilizations as a mordant in dyeing processes, in medicine, and for fireproofing wood. wikipedia.orgunitedaluminum.com During the Middle Ages, alum's role in dyeing made it a significant commodity in international trade. wikipedia.org
Renaissance scientists began to suspect that alum was a salt of a new, unidentified earth. wikipedia.org By the 18th century, during the Age of Enlightenment, it was established that this earth, which we now call alumina (B75360) (aluminum oxide), was the oxide of a new metal. wikipedia.orgbritannica.com The French chemist Antoine Lavoisier, writing in 1782, theorized that alumina was an oxide of a metal with such a strong affinity for oxygen that no known reducing agent could isolate it. wikipedia.org
The breakthrough came in 1825 when Danish physicist Hans Christian Ørsted announced the isolation of the metal. wikipedia.orgbritannica.comwikipedia.org Ørsted achieved this by reacting anhydrous aluminum chloride with potassium amalgam, producing a small, tin-like lump of metal. wikipedia.orgunitedaluminum.com His work was further refined by the German chemist Friedrich Wöhler, who produced aluminum powder in 1827 and small globules of the pure metal in 1845, allowing for the determination of some of its fundamental properties. britannica.comacs.org
Initially, the refining process was incredibly difficult and expensive, making aluminum more valuable than gold. wikipedia.orgunitedaluminum.com This changed dramatically with the advent of industrial-scale production methods. In 1856, French chemist Henri Étienne Sainte-Claire Deville developed a process for producing aluminum via the sodium reduction of molten aluminum chloride. unitedaluminum.combritannica.com However, the most significant leap forward occurred in 1886 with the nearly simultaneous and independent invention of the Hall–Héroult process by American engineer Charles Martin Hall and French engineer Paul Héroult. wikipedia.orgunitedaluminum.combritannica.com This electrolytic process, combined with the Bayer process for refining bauxite (B576324) ore into alumina developed in 1889, made aluminum widely available and inexpensive, paving the way for its extensive use in countless industries. wikipedia.org
Significance of Aluminum Chloride Hydrate (B1144303) in Contemporary Chemical Sciences
Aluminum chloride hydrate, most commonly the hexahydrate ([Al(H₂O)₆]Cl₃), is a compound of significant interest and utility in modern chemical research. Unlike its anhydrous counterpart, which is a powerful Lewis acid, the hydrated form is an ionic compound consisting of the hexaaquaaluminum(III) cation, [Al(H₂O)₆]³⁺, and chloride anions. wikipedia.org This structural difference makes it less reactive and easier to handle than the anhydrous form.
The hydrated salt serves as a crucial precursor and catalyst in a variety of chemical applications. It is a starting material for the synthesis of advanced materials. For instance, it can be used as a precursor in the sol-gel processing method to create high-surface-area alumina aerogels and as a starting material for synthesizing boehmite nanoparticles with controlled morphology. sigmaaldrich.com Furthermore, it is employed as a dopant in the synthesis of aluminum-doped zinc oxide (ZnO) thin films. sigmaaldrich.com
In the realm of organic synthesis, this compound functions as a catalyst, particularly in Friedel-Crafts type reactions. sigmaaldrich.com Its catalytic activity is also harnessed in the polymerization of olefins. sigmaaldrich.com Beyond synthesis, the compound is a key component in water purification and wastewater treatment processes, where it acts as an effective coagulant and flocculating agent, helping to remove dissolved organic matter and suspended colloidal particles. wikipedia.orgyuncangchemical.compalvifze.com When added to water, the aluminum ions neutralize the charge of colloidal particles, allowing them to aggregate into larger flocs that can be easily removed through sedimentation or filtration. patsnap.com
Fundamental Role as a Lewis Acid Precursor in Chemical Transformations
The chemical behavior of aluminum chloride is dominated by its Lewis acidic nature. A Lewis acid is defined as a chemical species that can accept a pair of non-bonding electrons. quora.com In anhydrous aluminum chloride (AlCl₃), the aluminum atom has only six electrons in its valence shell, creating an electron deficiency and a strong tendency to accept an electron pair to complete its octet. quora.com This makes anhydrous AlCl₃ a quintessential and potent Lewis acid, widely used to catalyze reactions like the Friedel-Crafts alkylation and acylation. acs.orgchemcess.com
This compound, specifically the hexahydrate, presents a different scenario. In this form, the central aluminum ion is coordinated with six water molecules, forming the stable [Al(H₂O)₆]³⁺ complex. wikipedia.org This coordination complex is saturated, meaning the aluminum ion's immediate capacity to accept electrons is fulfilled by the water ligands. wikipedia.org Consequently, the hydrated salt itself has little value as a direct catalyst in reactions that require a strong Lewis acid, such as Friedel-Crafts alkylations. wikipedia.org
However, in solution, this compound acts as a precursor to the Lewis acidic aluminum ion. When dissolved in water or other polar solvents, it dissociates to release the [Al(H₂O)₆]³⁺ cation and chloride ions. patsnap.com The aluminum ion (Al³⁺) is the active Lewis acidic species. patsnap.com This property is fundamental to its role in various chemical transformations. For example, its catalytic activity in certain organic reactions stems from the ability of the aluminum ion to facilitate the formation of key intermediates. patsnap.com It is important to note that simply heating the hydrated form does not yield the anhydrous Lewis acid; instead, it decomposes to aluminum hydroxide (B78521) and hydrogen chloride gas. wikipedia.org The preparation of anhydrous aluminum chloride requires specific methods, such as reacting aluminum metal with dry hydrogen chloride gas. stackexchange.com
Data Tables
Table 1: Physical and Chemical Properties of Aluminum Chloride Hexahydrate
| Property | Value |
|---|---|
| Chemical Formula | [Al(H₂O)₆]Cl₃ |
| Molar Mass | 241.43 g/mol |
| Appearance | Colorless or white crystalline solid wikipedia.org |
| Density | 2.398 g/mL at 25 °C sigmaaldrich.com |
| Melting Point | 100 °C (decomposes) sigmaaldrich.com |
| Solubility in Water | 69.9 g/100 mL at 20°C |
| Molecular Geometry | Octahedral wikipedia.org |
Table 2: Research Applications of this compound
| Field of Research | Specific Application | Reference |
|---|---|---|
| Materials Science | Precursor for high surface area alumina aerogels | sigmaaldrich.com |
| Materials Science | Starting material for boehmite nanoparticles | sigmaaldrich.com |
| Materials Science | Dopant for Al-doped ZnO thin films | sigmaaldrich.com |
| Organic Synthesis | Catalyst for Friedel-Crafts alkylation of indoles | sigmaaldrich.com |
| Polymer Chemistry | Catalyst for the polymerization of olefins | sigmaaldrich.com |
| Environmental Chemistry | Coagulant/flocculant in water and wastewater treatment | wikipedia.orgyuncangchemical.compalvifze.com |
Structure
2D Structure
Properties
IUPAC Name |
trichloroalumane;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.3ClH.H2O/h;3*1H;1H2/q+3;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYKLJBSARHIDI-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Al](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlCl3H2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7784-13-6, 10124-27-3 | |
| Record name | Aluminum trichloride hexahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7784-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminum chloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Preparation Routes for Hydrated Aluminum Chlorides
Hydrothermal Synthesis of Aluminum Oxyhydroxides and Hydroxides from Hydrated Aluminum Chloride Precursors
Formation Mechanisms of Boehmite and Bayerite Nanoparticles
The formation of aluminum oxyhydroxide (Boehmite, γ-AlOOH) and aluminum trihydroxide (Bayerite, α-Al(OH)₃) nanoparticles from aluminum chloride hydrate (B1144303) solutions is a complex process governed by hydrolysis and condensation reactions. The underlying mechanism involves the transformation of aqueous aluminum species into solid phases through various intermediate structures.
The hydrolysis of the aluminum ion ([Al(H₂O)₆]³⁺) in an aqueous solution of aluminum chloride is the initial step. This process generates protons (H⁺), leading to a decrease in the pH of the solution. As hydrolysis proceeds, various monomeric and polymeric aluminum species are formed. At elevated temperatures, a large polymer, Al₁₄(OH)₈⁸⁺, has been proposed as a key precursor to the formation of boehmite wipo.int.
The hydrothermal hydrolysis of aluminum chloride hexahydrate (AlCl₃·6H₂O) can lead to the formation of different phases. When conducted in the solid phase using its own crystalline water, the primary product is bayerite, along with some aluminum oxychlorides funcmater.com. In contrast, hydrothermal treatment in an aqueous solution, particularly with additives that promote hydrolysis, yields boehmite funcmater.comwikipedia.org. For instance, the use of urea (B33335) facilitates the complete hydrolysis of aluminum chloride to form highly dispersed, nano-sized boehmite funcmater.comwikipedia.orgquora.com. The urea decomposes to ammonia (B1221849), which neutralizes the HCl generated during hydrolysis, thereby driving the reaction towards completion.
The formation of bayerite is often described as a dissolution-precipitation process. This mechanism suggests that a precursor phase, such as amorphous aluminum hydroxide (B78521) or pseudo-boehmite, slowly dissolves. The subsequent hydrolysis of dissolved aluminum ions in the solution adjacent to the surface, upon reaching a certain supersaturation level, leads to the precipitation and crystallization of bayerite google.com.
Influence of Reaction Conditions on Product Morphology and Phase Purity
The morphology, crystal phase, and purity of the final aluminum hydroxide product are highly sensitive to the reaction conditions during its synthesis from aluminum chloride hydrate. Key parameters that exert significant influence include temperature, pH, concentration of reactants, and the presence of additives or impurities.
Temperature is a critical factor in determining the crystalline phase of the product. A systematic study on the reaction of aluminum with water demonstrated a clear temperature-dependent phase transformation:
Bayerite is preferentially formed at lower temperatures, typically between 40-50 °C iaea.org.
Pseudo-boehmite (PB) , a poorly crystalline form of boehmite with extra water in its interlaminar structure, is the dominant phase in the intermediate temperature range of 70-120 °C iaea.org.
Well-crystallized boehmite is formed at higher temperatures, from 130 °C to 160 °C and above wipo.intiaea.org. Hydrothermal synthesis of boehmite from aluminum chloride solutions is often carried out at temperatures between 150 °C and 300 °C wipo.int.
pH and Additives: The pH of the reaction medium plays a crucial role. The hydrolysis of aluminum chloride generates HCl, lowering the pH and potentially slowing down further hydrolysis wipo.int. To achieve complete hydrolysis and high product purity, reagents are often added to control the pH. Urea is a particularly effective additive. When heated, it decomposes to produce ammonia in a controlled manner, neutralizing the generated acid and driving the reaction to completion, resulting in boehmite yields of up to 99% wikipedia.orgquora.com. The molar ratio of aluminum chloride to urea is a key parameter, with a ratio of 0.67 being identified as optimal for complete hydrolysis wikipedia.orgquora.com. Other additives, such as acetate (B1210297) anions, can influence the morphology of the resulting boehmite crystals, leading to the formation of thick plates instead of "near 3D" crystals stackexchange.com.
Inorganic Ions: The presence of specific ions in the solution can act as morphology-directing agents. Chloride ions, for instance, have been shown to interact with different crystal planes of boehmite through surface hydroxyls, thereby influencing the final particle shape google.comsciencemadness.org.
The following table summarizes the influence of key reaction conditions on the final product when synthesizing aluminum hydroxides from aluminum chloride sources.
| Parameter | Condition | Primary Product | Morphology/Purity Notes | Reference |
|---|---|---|---|---|
| Temperature | 40-50 °C | Bayerite | - | iaea.org |
| Temperature | 70-120 °C | Pseudo-boehmite | Poorly crystalline, contains extra water. | iaea.org |
| Temperature | 130-160 °C | Boehmite | Well-crystallized. | iaea.org |
| Temperature | 433-513 K (160-240 °C) | Boehmite | Highly dispersed (nano) γ-AlOOH. | funcmater.com |
| Additive | Urea (AlCl₃:(NH₂)₂CO = 0.67) | Boehmite | Yields up to 99%; highly dispersed nanoparticles. | wikipedia.orgquora.com |
| pH / Anion | Alkaline pH, with Acetate | Boehmite | Formation of thick plates ("2D" crystals). | stackexchange.com |
| Ion | Chloride (Cl⁻) | Boehmite | Acts as a morphology-directing agent. | google.comsciencemadness.org |
Dehydration Processes for Anhydrous Aluminum Chloride Production
The production of anhydrous aluminum chloride from its hydrated form, aluminum chloride hexahydrate ([Al(H₂O)₆]Cl₃), is a significant challenge in chemical processing. The strong bonds between the aluminum ion and the water ligands make simple thermal dehydration ineffective, leading instead to the formation of aluminum oxides and hydrogen chloride gas. Consequently, specialized techniques are required to remove the water of hydration while preserving the Al-Cl bonds.
Thermal Decomposition and Pyrolysis Techniques for Water and HCl Removal
Directly heating aluminum chloride hexahydrate does not yield anhydrous aluminum chloride. The strong Al-O bonds within the hydrated complex, [Al(H₂O)₆]Cl₃, cause it to decompose upon heating, primarily to aluminum hydroxide or aluminum oxide, while releasing hydrogen chloride (HCl) and water vapor wikipedia.org. Thermodynamic calculations show that the hydrolysis reaction to form Al₂O₃ is favorable at temperatures as low as 300 °C, whereas the direct dehydration to AlCl₃ only becomes favorable above 600 °C kunbaogroup.com. This means that hydrolysis overwhelmingly predominates over simple dehydration.
To overcome this, multi-step thermal processes have been developed. One approach involves a two-stage heating process:
Partial Calcination: The aluminum chloride hexahydrate is first heated at a lower temperature range (e.g., 100-500 °C) to drive off most of the water and HCl, forming a basic or amorphous mixture of aluminum oxides and oxychlorides google.comgoogle.com.
Reductive Chlorination: This intermediate mixture is then heated to a much higher temperature (e.g., 350-900 °C) in the presence of a chlorine-containing gas and often a reducing agent (like carbon monoxide). This second step chlorinates the aluminum oxides and oxychlorides to produce gaseous anhydrous aluminum chloride, which can then be collected by condensation funcmater.comgoogle.comkunbaogroup.comgoogle.com.
Heating the hydrate in a stream of hydrogen chloride gas can suppress the hydrolysis reaction by increasing the partial pressure of HCl, in accordance with Le Chatelier's principle. However, this method alone is often insufficient to prevent the formation of alumina (B75360) entirely wikipedia.orgkunbaogroup.com.
Solvent-Assisted Dehydration Strategies
Solvent-based methods offer alternative routes to anhydrous aluminum chloride by avoiding the high temperatures that favor hydrolysis. These strategies typically involve reacting the hydrated salt with a chemical dehydrating agent or using a solvent system to facilitate water removal.
Another strategy involves the use of an alcohol and ammonia . This multi-step process can be summarized as follows:
The aluminum chloride hexahydrate is partially dehydrated by drying google.com.
The resulting powder is dissolved in an alcohol, such as ethylene (B1197577) glycol, to form an alcohol solution of aluminum chloride. This step replaces the remaining water ligands with alcohol molecules google.comkunbaogroup.com.
The alcohol solution is dehydrated further, typically by vacuum distillation google.com.
The dehydrated aluminum chloride alcohol solution is then reacted with ammonia gas to precipitate an aluminum chloride-ammonia complex (AlCl₃·nNH₃) funcmater.comgoogle.com.
Finally, this solid complex is heated to decompose it, driving off the ammonia and leaving behind anhydrous aluminum chloride funcmater.com.
These solvent-assisted strategies, while often more complex, can produce high-purity anhydrous aluminum chloride by operating at temperatures low enough to prevent the formation of aluminum oxide.
Structural Elucidation and Solution Phase Speciation of Aluminum Chloride Hydrate Complexes
Molecular and Ionic Speciation in Aqueous Systems
The behavior of aluminum chloride in water is complex, with the aluminum ion existing in various hydrated and hydrolyzed forms depending on the conditions.
Characterization of the Hexaaquaaluminium(III) Ion and Its Coordination Environment
In aqueous solutions, the aluminum ion (Al³⁺) is coordinated by six water molecules, forming the hexaaquaaluminium(III) ion, [Al(H₂O)₆]³⁺. wikipedia.orgnih.gov This complex cation has an octahedral geometry, with the central aluminum ion bonded to the oxygen atoms of the six water molecules. wikipedia.orgquora.com The interaction between the aluminum and the water ligands is strong, as evidenced by the Al-O bond lengths. researchgate.net The structure is stabilized by hydrogen bonds between the coordinated water molecules and surrounding water molecules or chloride anions. wikipedia.org
Spectroscopic techniques such as Raman and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in characterizing this ion. Raman spectroscopy can identify the vibrational modes of the [Al(H₂O)₆]³⁺ complex. researchgate.netnih.gov ²⁷Al NMR spectroscopy is particularly useful for studying the coordination environment of the aluminum ion, with the hexaaquaaluminium(III) ion exhibiting a distinct chemical shift. researchgate.netnih.gov
Formation and Structural Dynamics of Oligomeric and Polymeric Aluminum Hydroxide (B78521)/Oxychloride Species (e.g., Al13, Al30 Keggin Structures)
Upon partial hydrolysis, which occurs when the pH of the solution increases, the hexaaquaaluminium(III) ion undergoes polymerization to form various oligomeric and polymeric species. researchgate.net Among the most well-characterized of these are the Keggin-type polycations, notably the ε-Al₁₃ ([AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺) and the larger Al₃₀ polycation. researchgate.netpnas.org
The ε-Al₁₃ isomer consists of a central, tetrahedrally coordinated aluminum atom surrounded by twelve octahedrally coordinated aluminum atoms. pnas.org The Al₃₀ polycation is essentially a dimer of two Al₁₃ units. researchgate.net These complex structures are significant in various applications, including water treatment. researchgate.netnih.gov The formation and stability of these Keggin ions are influenced by factors such as the OH/Al ratio during synthesis. pnas.org
Influence of Concentration, pH, and Anion Identity on Aluminum Speciation Equilibria
The distribution of aluminum species in an aqueous solution is highly dependent on several factors, primarily concentration, pH, and the nature of the anions present. researchgate.netresearchgate.net
pH: The pH of the solution is a critical determinant of aluminum speciation. At low pH values (below 4), the dominant species is the [Al(H₂O)₆]³⁺ ion. As the pH increases, hydrolysis and polymerization occur, leading to the formation of soluble oligomers like Al₁₃ and eventually to the precipitation of amorphous aluminum hydroxide [Al(OH)₃] at near-neutral pH. wikipedia.orgresearchgate.net At high pH, the precipitate can redissolve to form the aluminate ion, [Al(OH)₄]⁻. nih.gov
Concentration: The concentration of aluminum in the solution also influences the equilibrium between different species. At higher concentrations, the formation of polymeric species is favored. researchgate.net
The following table summarizes the dominant aluminum species at different pH ranges:
| pH Range | Dominant Aluminum Species |
| < 4.0 | [Al(H₂O)₆]³⁺ |
| 4.0 - 6.0 | [Al(OH)(H₂O)₅]²⁺, [Al(OH)₂(H₂O)₄]⁺, and polymeric species (e.g., Al₁₃) |
| 6.0 - 8.0 | Amorphous Al(OH)₃ (precipitate) |
| > 8.0 | [Al(OH)₄]⁻ |
This table provides a simplified representation of aluminum speciation as a function of pH. The exact distribution of species also depends on aluminum concentration and the presence of other ions.
Solid-State Structural Analysis
The solid form of aluminum chloride hydrate (B1144303) also presents a rich structural chemistry, particularly concerning its hydrated phases and their transformations under thermal stress.
Crystallographic Studies of Aluminum Chloride Hydrate Phases
The most common solid hydrate of aluminum chloride is aluminum chloride hexahydrate, with the formula [Al(H₂O)₆]Cl₃. wikipedia.orgnih.gov X-ray diffraction (XRD) studies have confirmed its crystal structure, which consists of discrete [Al(H₂O)₆]³⁺ octahedral cations and Cl⁻ anions. wikipedia.orgresearchgate.net The crystal lattice is held together by hydrogen bonds between the aquo ligands and the chloride ions. wikipedia.org The specific arrangement of these ions and the hydrogen bonding network determine the crystal symmetry.
In-situ Investigations of Phase Transformations during Thermal Treatment
When aluminum chloride hexahydrate is heated, it undergoes a series of phase transformations. acs.orgtandfonline.com In-situ studies, often employing techniques like thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) and in-situ XRD, have been crucial in elucidating these changes. tandfonline.comresearchgate.netresearchgate.net
The thermal decomposition of [Al(H₂O)₆]Cl₃ does not yield anhydrous AlCl₃. wikipedia.org Instead, a stepwise process of dehydration and hydrolysis occurs. Initially, water molecules are lost. acs.org As the temperature increases, hydrogen chloride (HCl) is also evolved, leading to the formation of various basic aluminum chlorides and ultimately aluminum oxide (alumina, Al₂O₃). acs.orgtandfonline.comacs.org The first signs of decomposition can be detected at approximately 90°C, becoming rapid around 150°C. acs.orgresearchgate.net The final alumina (B75360) product's phase (e.g., γ-Al₂O₃) depends on the final temperature. acs.org
A simplified representation of the thermal decomposition process is as follows: [Al(H₂O)₆]Cl₃(s) → Al(OH)₃(s) + 3HCl(g) + 3H₂O(g) wikipedia.org 2Al(OH)₃(s) → Al₂O₃(s) + 3H₂O(g)
The following table outlines the key temperature ranges and corresponding events during the thermal decomposition of aluminum chloride hexahydrate:
| Temperature Range (°C) | Event |
| ~90 - 150 | Onset of decomposition, release of water and some HCl. acs.orgresearchgate.net |
| 107 - 298 | Major endothermic decomposition, significant mass loss. tandfonline.com |
| 200 - 400 | Formation of intermediate basic aluminum chlorides. google.com |
| > 400 | Formation of aluminum oxide (alumina). unacademy.com |
| 900 - 1100 | Transformation to more stable forms of alumina. google.com |
This table provides a general overview of the thermal decomposition process. The exact temperatures and products can vary depending on factors such as heating rate and atmosphere.
Advanced Spectroscopic and Diffraction Techniques for Structural Characterization
A suite of advanced analytical techniques is employed to unravel the structural complexities of this compound. These methods offer complementary information, enabling a comprehensive characterization of the various species present in solution and in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Oligocation Identification (e.g., 27Al NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 27Al NMR, is a powerful tool for identifying and quantifying the various aluminum species in solution. The chemical shift in 27Al NMR is highly sensitive to the coordination environment of the aluminum nucleus. researchgate.netillinois.edu
Different aluminum species exhibit distinct chemical shifts, allowing for their identification. For instance, monomeric aluminum, such as the hexaaquaaluminum ion [Al(H₂O)₆]³⁺, typically resonates around 0 ppm, which is used as a reference. researchgate.net Tetrahedrally coordinated aluminum, as found in the Al₁₃ polycation and AlCl₄⁻, appears at significantly different chemical shifts. nih.govresearchgate.net Specifically, the central tetrahedral aluminum in the Keggin-type Al₁₃ oligomer, [AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺, shows a sharp resonance at approximately 62.5 ppm, while the surrounding 12 octahedrally coordinated aluminum atoms produce a broader resonance. nih.gov Studies have also utilized 27Al NMR to investigate the hydrolysis of AlCl₃ in non-aqueous media, identifying species such as H[AlCl₄] and H[AlCl₃(OH)]. researchgate.net
Table 1: Representative 27Al NMR Chemical Shifts for Various Aluminum Species
| Aluminum Species | Coordination Environment | Typical Chemical Shift (ppm) |
| [Al(H₂O)₆]³⁺ | Octahedral | 0 |
| Al₁₃O₄(OH)₂₄(H₂O)₁₂⁷⁺ (central Al) | Tetrahedral | ~62.5 |
| AlCl₄⁻ | Tetrahedral | ~103-106 |
| AlCl₃·THF complexes | 4-, 5-, and 6-coordinate | ~-103 (4-coordinate) |
Note: Chemical shifts can vary depending on the solvent, concentration, and temperature.
Vibrational Spectroscopy (Raman and Infrared) for Ligand Coordination Analysis
Vibrational spectroscopy, encompassing both Raman and Infrared (IR) spectroscopy, provides detailed information about the coordination of ligands (like water and chloride) to the aluminum center. These techniques probe the vibrational modes of molecules, which are sensitive to bond strengths and molecular geometry.
Single-crystal Raman and IR studies of aluminum trichloride (B1173362) hexahydrate, [Al(OH₂)₆]Cl₃, have enabled the assignment of various vibrational modes. rsc.org For instance, the Al-O₆ stretching modes (ν₁ and ν₃) have been identified, providing direct evidence of the octahedral coordination of water molecules around the aluminum ion. rsc.org The external modes of coordinated water, such as wagging, twisting, and rocking, have also been assigned. rsc.org In ethereal solutions, Raman and IR spectroscopy have been instrumental in identifying cationic species like [AlCl₂]⁺ by observing characteristic ν(Al-Cl) and ν(Al-O) vibrations. nih.govmdpi.com
Table 2: Selected Vibrational Frequencies for this compound Complexes
| Vibrational Mode | Frequency (cm⁻¹) | Technique | Compound/Species |
| ν₁(AlO₆) | 524 | Raman | [Al(OH₂)₆]Cl₃ |
| ν₃(AlO₆) | ~670 | Raman | [Al(OH₂)₆]Cl₃ |
| ν(Al-O) | 524 | IR | AlCl₃/G4 solution |
| ν(Al-Cl) in [AlCl₄]⁻ | 491 | IR | AlCl₃/G4 solution |
| ν(Al-Cl) in [AlCl₂]⁺ | 425, 405 | IR | AlCl₃/G4 solution |
Note: Frequencies can be influenced by the physical state (solid, solution) and the surrounding chemical environment.
Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry, ESI-MS) for Oligomeric Complex Identification
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of large, non-volatile complexes from solution into the gas phase for mass analysis, making it ideal for identifying oligomeric aluminum species. nih.govnih.gov ESI-MS has been successfully used to monitor the hydrolysis of AlCl₃ in aqueous solutions, revealing the presence of various monomeric and polymeric complexes. nih.gov
The technique can identify species based on their mass-to-charge ratio (m/z). Studies have provided evidence for the existence of a variety of complexes, including those where hydroxide and chloride ligands compete for coordination to the same aluminum core. nih.gov ESI-MS has also been employed to study the breakdown of the Al₁₃ tridecamer, showing its decomposition into smaller polymeric species. nih.gov The identification of metal species can be further enhanced by tandem mass spectrometry (MS/MS), which involves the fragmentation of selected ions to gain structural information. nih.govthermofisher.com
X-ray Diffraction (XRD) for Crystalline Phase Identification and Lattice Parameter Determination
X-ray Diffraction (XRD) is the primary technique for identifying crystalline phases and determining their crystal structure, including lattice parameters. For this compound, XRD has been used to characterize the solid-state structure of its common form, aluminum chloride hexahydrate (AlCl₃·6H₂O). iucr.org
Early work confirmed that AlCl₃·6H₂O crystallizes in the R-3c space group with a hexagonal unit cell. iucr.org Precise lattice parameters have been determined through single-crystal X-ray diffraction studies. iucr.org XRD is also crucial in studying the products of crystallization from aluminum chloride solutions and in identifying different aluminum hydroxide phases that can form upon hydrolysis. researchgate.netresearchgate.netarizona.edu
Table 3: Crystal and Lattice Parameter Data for Aluminum Chloride Hexahydrate (AlCl₃·6H₂O)
| Crystal System | Space Group | Lattice Parameter 'a' (Å) | Lattice Parameter 'c' (Å) | Reference |
| Hexagonal | R-3c | 11.827 ± 0.006 | 11.895 ± 0.003 | iucr.org |
Small Angle X-ray Scattering (SAXS) for Polymer Size and Shape Analysis
Small-Angle X-ray Scattering (SAXS) is a powerful technique for analyzing the size, shape, and distribution of particles and polymers in the nanometer to micrometer range, both in solution and in the solid state. nih.gov In the context of this compound, SAXS can be used to study the formation and evolution of aluminum polycations and colloidal particles in solution.
Electron Microscopy (SEM, TEM) for Morphology and Microstructure Characterization
Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide direct visualization of the morphology and microstructure of solid materials at high resolution.
SEM is used to image the surface topography of this compound crystals and precipitates, revealing details about their size, shape, and aggregation. researchgate.netresearchgate.netkyoto-u.ac.jp TEM, with its higher resolution, can provide information on the internal structure, crystallinity, and even the lattice arrangement of nanoparticles formed from aluminum chloride solutions. acs.org These techniques are often used in conjunction with other methods, such as XRD, to provide a complete picture of the solid-state characteristics of this compound and its derivatives. acs.org For example, TEM has been used to confirm the presence of nanoscale precipitates in aluminum alloys, which can be initially characterized by techniques like SAXS. dtic.mil
Advanced Catalytic Applications and Underlying Mechanisms
Catalysis in Organic Reaction Pathways
The utility of aluminum chloride as a catalyst in organic synthesis is well-established, though a crucial distinction must be made between its anhydrous and hydrated forms.
Mechanistic Investigations of Friedel-Crafts Alkylation and Acylation Reactions
The Friedel-Crafts reactions are cornerstone C-C bond-forming reactions in organic chemistry, used to attach alkyl or acyl groups to an aromatic ring. These reactions are catalyzed by a strong Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most common choice. usask.ca
The mechanism for Friedel-Crafts alkylation involves three primary steps:
Generation of Electrophile: The Lewis acid catalyst, AlCl₃, reacts with an alkyl halide to form a highly electrophilic carbocation. researchgate.netquora.com
Electrophilic Attack: The carbocation attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. researchgate.net
Deprotonation: A weak base, typically [AlCl₄]⁻, removes a proton from the carbon bearing the new alkyl group, restoring the ring's aromaticity and regenerating the AlCl₃ catalyst. tandfonline.com
Similarly, Friedel-Crafts acylation proceeds via the formation of an acylium ion (RCO⁺), a resonance-stabilized cation, which acts as the electrophile. usask.catandfonline.comyoutube.com This is formed by the reaction of an acyl halide or anhydride (B1165640) with anhydrous AlCl₃. usask.caacs.org A key advantage of acylation is that the product, an aryl ketone, is less reactive than the starting material, which prevents the poly-substitution reactions that can be a significant side reaction in Friedel-Crafts alkylation. quora.com
It is critical to note that aluminum chloride hydrate (B1144303) is catalytically inactive for Friedel-Crafts reactions. The hexahydrate form, [Al(H₂O)₆]Cl₃, features an aluminum center that is coordinatively saturated by water ligands. quora.com These water molecules act as Lewis bases, donating lone-pair electrons to the aluminum ion. This coordination satisfies the aluminum's electrophilicity, rendering it unable to function as a Lewis acid to activate the alkyl or acyl halide, which is the essential first step of the reaction mechanism. quora.com If hydrated aluminum chloride is used, the catalyst is not available to generate the necessary electrophile, and the reaction will not proceed. quora.com
Table 1: Comparison of Friedel-Crafts Alkylation and Acylation
| Feature | Friedel-Crafts Alkylation | Friedel-Crafts Acylation |
| Electrophile | Carbocation (R⁺) | Acylium Ion (RCO⁺) |
| Catalyst | Anhydrous Lewis Acid (e.g., AlCl₃) | Anhydrous Lewis Acid (e.g., AlCl₃) |
| Carbocation Rearrangement | Possible, can lead to mixed products | Not observed due to resonance stabilization |
| Product Reactivity | Product is more reactive than starting material | Product is less reactive than starting material |
| Poly-substitution | Common side reaction | Avoided |
| Catalyst Requirement | Catalytic amounts | Stoichiometric amounts often needed |
Role in Polymerization and Isomerization Processes of Hydrocarbons
Anhydrous aluminum chloride serves as a potent catalyst for the isomerization and polymerization of hydrocarbons, processes vital to the petrochemical industry for producing high-octane gasoline and synthetic polymers. ncert.nic.intandfonline.com
In the isomerization of n-alkanes to their branched-chain isomers, anhydrous AlCl₃, often promoted with hydrogen chloride, is used to generate a carbocation. ncert.nic.instackexchange.com The mechanism involves the abstraction of a hydride ion from the alkane by a pre-existing carbocation (often formed from trace olefin impurities), which then undergoes rearrangement (e.g., via 1,2-hydride or 1,2-methyl shifts) to form a more stable carbocation before abstracting a hydride from another n-alkane, thus propagating the chain. tandfonline.com
For polymerization, AlCl₃ catalyzes the cationic polymerization of alkenes like propylene (B89431) or butylenes. acs.orggoogle.com The initiation step involves the formation of a carbocation from the olefin, which then attacks another monomer unit in a chain-growth process to form long polymer chains. acs.org As with Friedel-Crafts reactions, these processes rely on the Lewis acidity of anhydrous aluminum chloride to generate the carbocation intermediates. Aluminum chloride hydrate is ineffective for these applications due to the lack of available coordination sites on the aluminum center.
Catalytic Activity in Hydrogen Generation Systems and Hydrolysis Reactions (e.g., Borohydride (B1222165) Hydrolysis)
In contrast to its inactivity in Friedel-Crafts reactions, this compound is an effective catalyst for hydrogen generation via the hydrolysis of chemical hydrides like sodium borohydride (NaBH₄). researchgate.net This application is of significant interest for chemical hydrogen storage technologies.
The catalytic activity stems from the acidic nature of the hydrated aluminum ion, [Al(H₂O)₆]³⁺. In aqueous solution, this complex acts as a Brønsted acid, undergoing hydrolysis to release protons (H⁺) and lower the pH of the solution.
[Al(H₂O)₆]³⁺ ⇌ [Al(OH)(H₂O)₅]²⁺ + H⁺
This in-situ generation of acid accelerates the hydrolysis of the borohydride anion (BH₄⁻), which is otherwise slow in neutral or alkaline water, leading to rapid hydrogen gas evolution. researchgate.net Research has shown that both anhydrous AlCl₃ and its hydrated form, AlCl₃·6H₂O, can accelerate hydrogen generation from NaBH₄ solutions. Studies have reported exceptionally high hydrogen generation rates using AlCl₃, demonstrating its potential as an accelerator for single-use borohydride-based hydrogen storage systems. researchgate.net
Table 2: Research Findings on Hydrogen Generation from NaBH₄ Hydrolysis Catalyzed by Aluminum Chloride
| Catalyst System | Temperature (°C) | Key Finding | Reported Hydrogen Generation Rate (HGR) | Reference |
| Anhydrous AlCl₃ | 80 | Rapid and near-complete hydrogen release in seconds. | 354 L·min⁻¹·g⁻¹(Al) | researchgate.net |
| AlCl₃·6H₂O | 80 | Also demonstrates catalytic activity, though compared to the anhydrous form in the study. | Not specified, but compared to anhydrous AlCl₃ | researchgate.net |
| RuCl₃:AlCl₃ (50:50) | 80 | Synergistic effect observed, leading to even higher HGR. | >1000 L·min⁻¹·g⁻¹(Ru:Al) | researchgate.net |
| In-situ formed Al(OH)₃ | 80 | The hydrolysis by-product retains catalytic abilities. | 5 L·min⁻¹·g⁻¹(Al) | researchgate.net |
Fundamental Mechanistic Studies of Catalyst-Substrate Interactions and Active Site Characterization
Understanding the catalyst-substrate interactions and the nature of the active sites is fundamental to optimizing catalytic processes involving aluminum chloride.
For the Lewis acid-catalyzed reactions (using anhydrous AlCl₃), the active site is the electron-deficient aluminum atom. The primary interaction is the coordination of the aluminum with a halogen on the substrate (e.g., an alkyl or acyl chloride). usask.ca This coordination polarizes the C-X bond, facilitating its cleavage and the formation of the electrophilic carbocation or acylium ion. The characterization of these transient species and the catalyst-substrate complex is often pursued through spectroscopic methods and computational modeling.
In the context of hydrolysis reactions catalyzed by this compound, the active species is the hydrated cation, [Al(H₂O)₆]³⁺, which acts as a Brønsted acid. The catalyst-substrate interaction is the protonation of the hydride source (e.g., BH₄⁻) by the protons generated from the aquo-complex hydrolysis. The active site can be characterized by its acidity (pKa) and its coordination environment. Techniques like Fourier Transform Infrared (FTIR) spectroscopy and X-ray Diffraction (XRD) can be used to identify the hydrolysis by-products, such as aluminum hydroxide (B78521), providing insight into the catalyst's fate during the reaction. researchgate.net
More advanced studies employ theoretical methods like Density Functional Theory (DFT) to model the reaction pathways and calculate the energy barriers for different catalytic mechanisms. nih.gov For instance, in complex catalytic systems, DFT can help elucidate the structure of the true active site, such as a proposed Al-O-Si center in a composite catalyst, revealing how different components work synergistically to lower the activation energy of the reaction. nih.gov These fundamental studies are crucial for the rational design of more efficient and stable catalysts.
Applications in Advanced Materials Synthesis and Engineering
Precursors for the Synthesis of High Surface Area Alumina (B75360) and Aerogels
Aluminum chloride hydrate (B1144303) is a key starting material for producing high-surface-area alumina (Al₂O₃) and alumina aerogels, which are crucial in catalysis, separation processes, and as ceramic precursors. A significant advantage of using aluminum chloride hydrate is the ability to bypass the use of expensive and highly reactive aluminum alkoxide precursors. mdpi.com
A common synthesis route involves a sol-gel process where aluminum chloride hexahydrate is dissolved in a solvent, often a mixture of water and ethanol (B145695). mdpi.com An epoxide, such as propylene (B89431) oxide, is then introduced as a gelation initiator. mdpi.com This method facilitates the hydrolysis of the aluminum ions, leading to the formation of a three-dimensional network structure. mdpi.com Subsequent drying of the gel, typically through supercritical CO₂ drying, yields low-density, high-surface-area alumina aerogel monoliths. mdpi.commdpi.com
Research has demonstrated that aerogels prepared from this compound in water or ethanol exhibit a microstructure composed of highly reticulated networks of pseudoboehmite fibers, with diameters ranging from 2 to 5 nm. mdpi.commdpi.com These aerogels can be transformed into γ-Al₂O₃ through calcination at 800 °C without significant loss of surface area or their monolithic form. mdpi.com
| Property | Value | Reference |
| Density | 60–130 kg/m ³ | mdpi.commdpi.com |
| Surface Area | 600–700 m²/g | mdpi.commdpi.com |
| Fiber Diameter | 2–5 nm | mdpi.commdpi.com |
The properties of the resulting alumina can be further tailored by incorporating other materials. For instance, monolithic Al₂O₃-SiO₂ composite aerogels have been synthesized using aluminum chloride hexahydrate and tetraethyl orthosilicate (B98303) (TEOS), demonstrating enhanced thermal performance.
Controlled Synthesis of Aluminum Hydroxide (B78521) and Oxyhydroxide Nanomaterials
This compound serves as a valuable precursor for the controlled synthesis of aluminum hydroxide (Al(OH)₃) and aluminum oxyhydroxide (AlOOH) nanomaterials. These materials are of interest for a variety of applications, including as flame retardants and in catalysis.
One method for synthesizing aluminum hydroxide nanoparticles involves the hydrolysis of an aqueous solution of aluminum chloride hexahydrate. The hydrolysis can be controlled by the slow addition of a base, such as L-arginine, which allows for a more controllable reaction and reduces the formation of undesired byproducts. This process can yield nanogibbsite particles with sizes ranging from 10 to 30 nm. It is noted that for optimal results, the aluminum chloride solution should be freshly prepared, as the [Al(H₂O)₆]³⁺ aqua acid can hydrolyze over time, affecting the final product's purity and yield.
Hydrothermal synthesis is another effective method for producing aluminum oxyhydroxides. By reacting aluminum chloride hexahydrate and urea (B33335) in an aqueous solution under hydrothermal conditions (temperatures of 443 to 503 K and pressures of 1.6 to 2.3 MPa), highly dispersed γ-AlOOH (boehmite) can be formed. The hydrothermal method offers advantages such as being a single-stage process with low energy consumption and providing control over the size, morphology, and structure of the final product. Interestingly, hydrothermal self-hydrolysis of solid aluminum chloride hexahydrate, utilizing its own crystalline water, can lead to the formation of bayerite as the main product.
| Nanomaterial | Synthesis Method | Key Parameters | Resulting Phase |
| Aluminum Hydroxide | Controlled Hydrolysis | L-arginine as base, 50 °C | Nanogibbsite (10-30 nm) |
| Aluminum Oxyhydroxide | Hydrothermal | Urea, 433-513 K, 0.6-2.4 MPa | γ-AlOOH (Boehmite) |
| Aluminum Hydroxide | Hydrothermal Self-hydrolysis | 513 K, 1.5 MPa | Bayerite |
Fabrication of Doped Metal Oxide Thin Films (e.g., Al-doped ZnO)
In the realm of transparent conducting oxides, aluminum-doped zinc oxide (Al:ZnO) thin films are of significant interest for applications in solar cells and other optoelectronic devices. This compound is an effective and commonly used dopant source for aluminum in the fabrication of these films.
Various deposition techniques can be employed, including chemical bath deposition (CBD) and ultrasonic spray pyrolysis. In the CBD method, an aqueous solution containing zinc acetate (B1210297) dihydrate (as the zinc source) and aluminum chloride (as the aluminum source) is used. The concentration of aluminum chloride can be varied to control the doping level and, consequently, the properties of the thin films.
Research has shown that the incorporation of aluminum from this compound into the ZnO lattice affects the structural and optical properties of the films. For instance, as the concentration of aluminum chloride is increased, the intensity of the (002) diffraction peak in the XRD pattern may decrease, and the surface roughness and grain size of the films can also decrease. Concurrently, the optical transmittance in the visible region and the optical band gap tend to increase with higher aluminum doping concentrations.
| AlCl₂ Concentration (M) | Average Transmittance (VIS) | Optical Band Gap (Eg) |
| 0 (Undoped) | >80% | Varies |
| 0.05 | Increases with doping | Increases with doping |
| 0.10 | Increases with doping | Increases with doping |
| 0.15 | Increases with doping | Increases with doping |
Note: The table illustrates the general trend observed in research where specific values are dependent on the deposition parameters.
Development of Hybrid Mineral Polymer Composites
The use of this compound extends to the development of advanced hybrid mineral-polymer composites. A notable application is in the field of stereolithographic 3D printing of ceramics. In this process, this compound is used in the formulation of photopolymerizable binders.
These specialized binders, containing either anhydrous or hexahydrate forms of aluminum chloride, serve as precursors for the ceramic phase within a polymer matrix. This approach allows for the creation of homogeneous photosuspensions with a high fraction of alumina. During the 3D printing process, the photopolymerizable binder is selectively cured by light to form the desired shape. Subsequent thermal treatment (firing) removes the polymer matrix and converts the aluminum chloride precursor into alpha-alumina, resulting in a dense ceramic part.
This method represents a sophisticated way to fabricate complex ceramic geometries that would be difficult to achieve through traditional ceramic processing techniques. The aluminum chloride-containing polymerizable precursor acts as a bridge between the polymer-based 3D printing technology and the final high-performance ceramic material, exemplifying a true hybrid mineral-polymer composite system.
Utilization as Precursors for Specialty Ceramics, Adsorbents, and Catalyst Supports
This compound is a foundational material for the synthesis of a variety of specialty materials, including ceramics, adsorbents, and catalyst supports, owing to its accessibility and reactivity.
Specialty Ceramics: this compound is used to produce high-purity alumina, a key component in many advanced ceramics. For example, it is a starting material in the co-precipitation method for synthesizing yttrium aluminum garnet (YAG) nanopowder. This nanopowder can then be sintered to produce transparent YAG ceramics, which have applications in lasers and other optical components. Additionally, aluminum hydrates synthesized from aluminum chloride hexahydrate can be used to create coatings for ceramic membranes, which are employed in filtration processes. The phase of the initial aluminum hydrate (amorphous, boehmite, bayerite, etc.) can be controlled by the pH of the precipitation solution, which in turn influences the properties of the final ceramic.
Adsorbents: The compound is utilized in the creation of adsorbent materials for various environmental and resource recovery applications. For instance, aluminum chloride hexahydrate can be used as an adsorbent for the extraction of lithium from seawater. mdpi.com In this process, the aluminum chloride forms aluminum hydroxide in the solution, which has a high selectivity for lithium ions. mdpi.com The adsorption efficiency is influenced by parameters such as pH, temperature, and contact time. mdpi.com Furthermore, magnesium-aluminum layered double hydroxides synthesized using aluminum-containing precursors can be effective adsorbents for anions like chloride ions from industrial wastewater.
Catalyst Supports: High-surface-area aluminas, derived from this compound, are widely used as catalyst supports in the chemical industry. The properties of the alumina support, such as specific surface area and compressive strength, can be tailored by controlling the synthesis conditions, including the choice of precipitating agent used with the aluminum chloride salt. For example, using sodium hydroxide as a precipitating agent with aluminum chloride can produce an alumina support with high compressive strength. Moreover, aluminum chloride itself, when supported on materials like silica (B1680970) gel, can act as a catalyst for various organic reactions, such as alkylation.
Environmental Speciation and Geochemical Transformations of Aluminum from Hydrated Chloride Sources
Advanced Analytical Methodologies for Aluminum Speciation in Aqueous Environments
Accurately determining the specific forms of aluminum present in a water sample is a significant analytical challenge due to the dynamic equilibrium between different species. Advanced analytical techniques are required to separate and quantify these various forms, providing crucial insights into aluminum's geochemistry.
The hyphenation of High-Performance Liquid Chromatography (HPLC) with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) provides a powerful tool for aluminum speciation. spectroscopyonline.comingeniatrics.com This technique combines the separation capabilities of HPLC with the high sensitivity and element-specific detection of ICP-MS. spectroscopyonline.commdpi.com In this setup, the HPLC system first separates the different aluminum species present in a liquid sample. The separation can be based on various properties, such as charge or affinity for a stationary phase, allowing for the differentiation of free aluminum ions (Al³⁺), inorganic complexes (like aluminum-fluoride), and organic complexes (like aluminum-citrate). mdpi.comresearchgate.net As each separated species elutes from the HPLC column, it is introduced directly into the ICP-MS, which atomizes and ionizes the sample, allowing for the precise quantification of aluminum in each distinct fraction. spectroscopyonline.com This provides a detailed snapshot of the aluminum species distribution in the sample. spectroscopyonline.comingeniatrics.com
Research has successfully used cation-exchange HPLC with ICP-MS detection to separate and determine three primary types of aluminum species: Al³⁺, partially complexed aluminum (AlLₓ²⁺), and other complexed forms. researchgate.net This methodology has proven to have better sensitivity for aluminum than other detection methods and is effective for analyzing environmental samples like lake water and soil extracts. researchgate.net
Interactive Table: Aluminum Species Separable by HPLC-ICP-MS
This table summarizes aluminum species that have been successfully separated and identified using HPLC-ICP-MS, as described in research literature.
| Species Category | Specific Examples | Analytical Column Type | Elution Method |
| Free Metal Ion | Al³⁺ | Cation Exchange | Gradient Elution |
| Inorganic Complexes | AlF²⁺, AlF₂⁺, AlF₃ | Cation Exchange | Gradient Elution |
| Organic Complexes | Aluminum-citrate, Aluminum-oxalate | Cation Exchange | Isocratic/Gradient |
| Hydrolytic Species | Monomeric and Polymeric Hydroxo-Al Species | Cation Exchange | Gradient Elution |
Data sourced from scientific studies on aluminum speciation. mdpi.comresearchgate.net
Capillary Electrophoresis (CE) is a high-resolution separation technique particularly suited for the analysis of charged molecules, including the complex aluminum polycations found in solutions of aluminum chloride hydrate (B1144303) and related compounds like aluminum chlorohydrates (ACH). nih.govcolby.edu These solutions contain a mixture of water-soluble aluminum oligomers (polycations) with varying degrees of polymerization, such as the well-known Al₁₃ and Al₃₀ species. nih.gov A significant challenge in analyzing these oligomers is their tendency to depolymerize when taken out of their equilibrium state, which is an inherent issue in most separation processes. nih.gov
To overcome this, researchers have developed optimized CE methods that stabilize the aluminum oligomers during analysis. One successful approach involves using 4-morpholineethanesulfonic acid (MES) as a background electrolyte, which acts as a counter-ion and stabilizes the separated oligomers, enabling repeatable and rapid separations. nih.gov By carefully controlling experimental parameters such as the electrolyte concentration, ionic strength, and pH, baseline separation of complex mixtures including Al₁₃ and Al₃₀ can be achieved. nih.gov
Interactive Table: Optimized Conditions for CE Separation of Aluminum Oligomers
This table presents optimized experimental parameters for the separation of aluminum chlorohydrate (ACH) oligomers using Capillary Electrophoresis.
| Parameter | Optimized Value/Condition | Purpose |
| Background Electrolyte | 700 mM MES | Stabilization of oligomers during electrophoresis |
| Ionic Strength | 25 mM | To control electrophoretic mobility and resolution |
| pH | 4.8 | To maintain the charge state and stability of species |
| Capillary Coating | 0.1 mM DDAB (dynamic coating) | To control electroosmotic flow and prevent wall interactions |
Data derived from a study on optimizing CE for aluminum ion speciation. nih.gov
Computational Modeling of Aluminum Species and Their Transformations in Aquatic Systems
Computational modeling is an indispensable tool for predicting the complex speciation of aluminum in aquatic environments. These models use thermodynamic equilibrium constants to calculate the distribution of aluminum among its various dissolved and solid forms based on key water quality parameters like pH, temperature, and the concentrations of various ligands (e.g., fluoride (B91410), sulfate (B86663), dissolved organic matter). researchgate.net
Geochemical models such as MINEQL+ can simulate how the relative abundance of aluminum species changes across a pH range. researchgate.net For instance, in highly acidic waters (pH < 5), the free aquo ion, Al³⁺, is the dominant form. As the pH increases, hydrolysis occurs, leading to the formation of a series of monomeric hydroxy-aluminum species, including Al(OH)²⁺ and Al(OH)₂⁺. researchgate.nettandfonline.com Around neutral pH, the solubility of aluminum is at its minimum, and solid aluminum hydroxide (B78521) (gibbsite) precipitates. At higher pH values, the soluble aluminate ion, Al(OH)₄⁻, becomes the predominant species. researchgate.net These models can also incorporate the effects of complexing agents; for example, the presence of fluoride or dissolved organic matter can significantly alter the speciation by forming stable Al-F or Al-DOM complexes. researchgate.net Other modeling approaches use artificial neural networks to predict the concentration of inorganic monomeric and soluble aluminum based on kinetic data and water quality parameters. nih.gov
Interactive Table: Predicted Aluminum Speciation vs. pH in a Model Freshwater System
This table shows the simulated distribution of major inorganic aluminum species as a function of pH, based on geochemical modeling principles. Total Al is constant.
| pH | % Al³⁺ | % Al(OH)²⁺ | % Al(OH)₂⁺ | % Al(OH)₃ (aq) | % Al(OH)₄⁻ |
| 4.0 | ~90% | ~10% | <1% | <1% | <1% |
| 5.0 | ~50% | ~40% | ~10% | <1% | <1% |
| 6.0 | <5% | ~25% | ~65% | ~5% | <1% |
| 7.0 | <1% | <1% | ~15% | ~50% | ~35% |
| 8.0 | <1% | <1% | <1% | <5% | ~95% |
Data conceptualized from graphical representations in environmental chemistry literature. researchgate.net
Chemical Mechanisms in Coagulation and Flocculation Processes for Particulate and Organic Matter Removal
When aluminum chloride hydrate is added to water, it serves as a coagulant, a chemical that destabilizes suspended and colloidal particles, leading to their aggregation and removal. inflibnet.ac.intu-dresden.de This process involves two main mechanisms: charge neutralization and sweep flocculation. The dominant mechanism depends on factors such as coagulant dosage, pH, and the characteristics of the particles to be removed. nih.govoregon.gov
Charge Neutralization: Many suspended particles in natural waters, such as clays (B1170129) and dissolved organic matter, carry a negative surface charge. This charge creates electrostatic repulsion between particles, keeping them suspended. tu-dresden.de Upon addition to water, this compound dissolves and hydrolyzes to form a variety of positively charged monomeric and polymeric aluminum species (e.g., Al(OH)²⁺, Al₈(OH)₂₀⁴⁺). These positively charged species adsorb onto the surface of the negatively charged colloids, neutralizing their surface charge. nih.gov With the repulsive forces eliminated, the particles can approach each other and aggregate due to van der Waals attractive forces. This mechanism is typically dominant at lower coagulant dosages. nih.govoregon.gov
Sweep Flocculation: At higher coagulant dosages, the concentration of aluminum exceeds the solubility of aluminum hydroxide. This results in the rapid precipitation of a gelatinous, amorphous solid, Al(OH)₃(s). oregon.gov This precipitate is known as a "sweep floc." Instead of just neutralizing surface charges, this mechanism works by physically entrapping and enmeshing the colloidal and suspended particles as the floc settles out of the solution. tu-dresden.denih.gov This process is less dependent on the surface charge of the particles and is effective for removing a wide range of impurities. tu-dresden.de
Interactive Table: Comparison of Coagulation Mechanisms
This table compares the key features of the two primary mechanisms by which aluminum coagulants remove impurities from water.
| Feature | Charge Neutralization | Sweep Flocculation |
| Primary Action | Neutralization of particle surface charge | Entrapment of particles in a precipitate |
| Dominant Dosage | Low to moderate | High |
| Coagulant Form | Soluble, positively charged hydrolyzed Al species | Insoluble, amorphous Al(OH)₃ precipitate |
| pH Sensitivity | Highly dependent on pH for optimal species formation | Effective over a specific pH range for precipitation |
| Resulting Floc | Smaller, denser microflocs | Larger, voluminous "sweep" flocs |
Information compiled from studies on water treatment and coagulation processes. tu-dresden.denih.govoregon.gov
Q & A
Q. How can researchers synthesize anhydrous aluminum chloride versus its hydrated form?
Anhydrous AlCl₃ is typically synthesized by reacting aluminum metal with chlorine gas at high temperatures. To obtain the hydrate (AlCl₃·nH₂O), controlled hydration of anhydrous AlCl₃ is performed under inert conditions to prevent hydrolysis. Note that hydrated AlCl₃ cannot be dehydrated by simple heating, as it decomposes into Al(OH)₃ and HCl .
- Key data :
| Form | Synthesis Method | Stability |
|---|---|---|
| Anhydrous | Al + Cl₂ → AlCl₃ (g) | Hygroscopic |
| Hydrate | AlCl₃ + H₂O → AlCl₃·nH₂O | Decomposes upon heating |
Q. What experimental methods are used to determine the hydration level in aluminum chloride hydrate?
Gravimetric analysis is the standard method:
Q. How can impurities (e.g., iron) affect the characterization of this compound?
Iron contamination (common in industrial samples) introduces yellow discoloration and alters UV-Vis spectra. Purification involves recrystallization in HCl-rich solutions or solvent extraction to isolate Fe³⁺ .
Q. What spectroscopic techniques are suitable for characterizing this compound?
Q. How should this compound be stored to maintain stability?
Store in airtight containers under dry inert gas (e.g., N₂). Avoid exposure to moisture, as hydration/dehydration cycles cause structural degradation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) model the reactivity of this compound in organic synthesis?
Density Functional Theory (DFT) calculates charge transfer and reaction pathways. For example, in epoxide ring-opening reactions, AlCl₃·nH₂O acts as a Lewis acid, with charge density shifts observed at Al (≈+1.2 eV) and O (≈−0.8 eV) sites .
- Example DFT parameters :
| Atom | Charge Density (eV) | Role in Reaction |
|---|---|---|
| Al | +1.2 | Lewis acid site |
| O | −0.8 | Nucleophilic attack |
Q. How do researchers resolve discrepancies in reported hydration numbers (n) for AlCl₃·nH₂O?
Variability arises from synthesis conditions (humidity, temperature). To standardize:
- Use thermogravimetric analysis (TGA) with controlled heating rates.
- Cross-validate with elemental analysis (Cl/Al ratio) .
Q. What strategies optimize this compound’s catalytic efficiency in Friedel-Crafts reactions?
Q. How does water content influence the electrochemical properties of this compound in battery applications?
Higher hydration (n ≥ 4) increases ionic conductivity but reduces thermal stability. Cyclic voltammetry shows shifted redox peaks (e.g., Al³⁺/Al⁰ at −1.67 V vs. SHE) with varying H₂O content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
